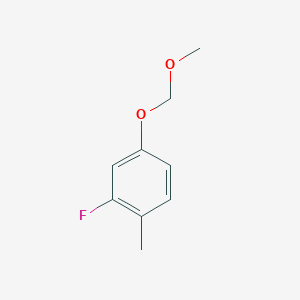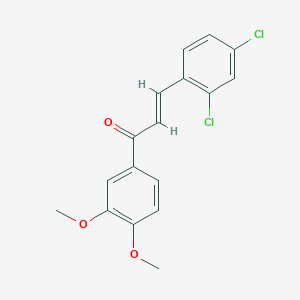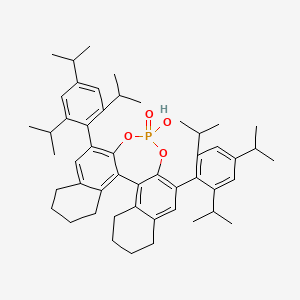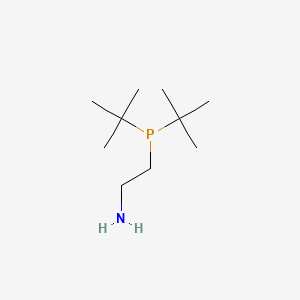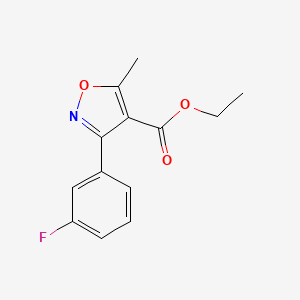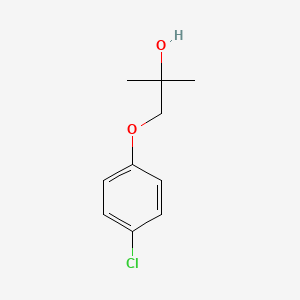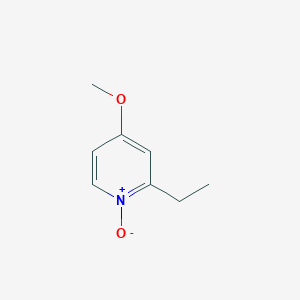
5-(N,N-Dimethylaminocarbonyl)-2-methoxyphenylboronic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature. For instance, N,N-dimethylenamino ketones have been used as synthons for various heterocycles . Another study describes the direct N-acylation of less nucleophilic heterocycles and amides with carboxylic acids promoted by the 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO)/di-tert-butyl dicarbonate (Boc2O) system .Molecular Structure Analysis
The molecular structure of similar compounds such as 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid and 2-(N,N-dimethylaminomethyl)phenylboronic acid have been reported. These compounds have a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylaminocarbonyl group .Chemical Reactions Analysis
N,N-dimethyl enaminones have been used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . Another study reports the direct N-acylation of less nucleophilic heterocycles and amides with carboxylic acids .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds such as 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid and 3-(N,N-Dimethylamino)phenylboronic acid have been reported. These properties include molecular weight, hydrogen bond donor count, and other computed properties .Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various enzymes and receptors in the body .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can alter their function .
Biochemical Pathways
Boronic acids are often used in the synthesis of various heterocyclic compounds .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its absorption and distribution in the body.
Result of Action
Boronic acids are known to have a wide range of biological activities, including antibacterial, antifungal, and anticancer effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-(N,N-dimethylaminocarbonyl)-2-methoxyphenylboronic acid. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments .
Safety and Hazards
Orientations Futures
The future directions for research on these types of compounds could involve further exploration of their synthesis methods, as well as their potential applications in various fields. For instance, the direct N-acylation method described in one study shows promise for wide applications in both academic and industrial laboratories due to its practicality, operational simplicity, and scalability.
Propriétés
IUPAC Name |
[5-(dimethylcarbamoyl)-2-methoxyphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-12(2)10(13)7-4-5-9(16-3)8(6-7)11(14)15/h4-6,14-15H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYGMWYIHNOUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)N(C)C)OC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N,N-dimethylaminocarbonyl)-2-methoxyphenylboronic acid | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


